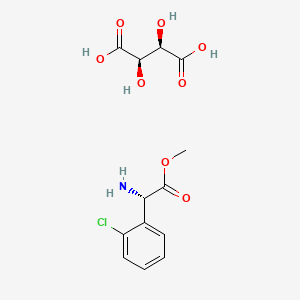

(S)-(+)-2-Chlorophenylglycine methyl ester tartrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (2S)-2-amino-2-(2-chlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.C4H6O6/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;5-1(3(7)8)2(6)4(9)10/h2-5,8H,11H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t8-;1-,2-/m01/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKGOSHITUHKGR-YIDNRZKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=CC=C1Cl)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141109-15-1 | |

| Record name | Benzeneacetic acid, α-amino-2-chloro-, methyl ester, (αS)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141109-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate

(S)-(+)-2-Chlorophenylglycine methyl ester tartrate is a chiral compound of significant interest in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of the antiplatelet drug, Clopidogrel.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the production of this widely used medication.

Chemical and Physical Properties

This compound is the tartrate salt of the methyl ester of (S)-(+)-2-Chlorophenylglycine. The tartrate salt form enhances the compound's stability and facilitates its purification.[3] The physical and chemical properties of the tartrate salt and its corresponding free base are summarized in the tables below.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 141109-15-1 |

| Molecular Formula | C₁₃H₁₆ClNO₈[1] |

| Molecular Weight | 349.72 g/mol [4] |

| Appearance | White to off-white solid[5] |

| Storage Temperature | 2-8°C[5] |

Table 1: Physical and Chemical Properties of this compound

| Identifier | Value |

| Chemical Name | (S)-(+)-2-Chlorophenylglycine methyl ester |

| CAS Number | 141109-14-0 |

| Molecular Formula | C₉H₁₀ClNO₂[1] |

| Molecular Weight | 199.63 g/mol [1] |

| Boiling Point | 270.1 °C (Predicted)[4][6] |

| Melting Point | 155-158 °C[6] |

| Solubility | Slightly soluble in DMSO and Methanol[6] |

Table 2: Physical and Chemical Properties of (S)-(+)-2-Chlorophenylglycine Methyl Ester (Free Base)

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that begins with the racemic 2-chlorophenylglycine. The key steps involve esterification followed by chiral resolution.

Experimental Protocol: Synthesis of Racemic 2-Chlorophenylglycine Methyl Ester

This procedure describes the esterification of 2-chlorophenylglycine.

-

Reaction Setup: In a suitable reaction vessel, suspend 2-chlorophenylglycine in methanol.

-

Esterification: Cool the suspension in an ice bath. Slowly add thionyl chloride to the mixture while maintaining the temperature.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature, followed by heating to reflux for several hours to ensure complete conversion.

-

Work-up: Remove the excess methanol and thionyl chloride under reduced pressure. The resulting residue is the racemic 2-chlorophenylglycine methyl ester.

Experimental Protocol: Chiral Resolution using L-(+)-Tartaric Acid

This protocol outlines the separation of the desired (S)-enantiomer from the racemic mixture.

-

Salt Formation: Dissolve the racemic 2-chlorophenylglycine methyl ester in a suitable solvent such as methanol or a mixture of acetone and methanol.

-

Precipitation: Add a solution of L-(+)-tartaric acid in methanol to the mixture. The (S)-(+)-2-Chlorophenylglycine methyl ester will preferentially form a salt with the L-(+)-tartaric acid and precipitate out of the solution.

-

Purification: The precipitated tartrate salt can be further purified by recrystallization to achieve high enantiomeric purity. The purity can be monitored by techniques such as chiral High-Performance Liquid Chromatography (HPLC).

-

Isolation: The purified this compound is then isolated by filtration and dried.

References

An In-depth Technical Guide to (S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate: Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of (S)-(+)-2-Chlorophenylglycine methyl ester tartrate, a key chiral intermediate in the synthesis of the antiplatelet agent Clopidogrel.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical structure, physicochemical properties, synthesis, and biological relevance.

Chemical Structure and Properties

This compound is a salt composed of the (S)-enantiomer of 2-chlorophenylglycine methyl ester and L-(+)-tartaric acid.[1] The tartaric acid serves as a chiral resolving agent, enabling the separation of the desired (S)-enantiomer from a racemic mixture with high stereochemical purity.[1]

The molecular architecture involves the formation of a salt between the amino group of the (S)-configured α-amino ester and one of the carboxylic acid groups of (2R,3R)-tartaric acid.[1] This salt formation is crucial for the selective crystallization and isolation of the (S)-enantiomer.[1]

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Methyl (2S)-amino(2-chlorophenyl)acetate 2,3-dihydroxysuccinate |

| CAS Number | 141109-15-1[2] |

| Molecular Formula | C₁₃H₁₆ClNO₈[2] |

| Molecular Weight | 349.72 g/mol [2][3] |

| Canonical SMILES | COC(=O)--INVALID-LINK--N.C(C(C(=O)O)O)(C(=O)O)O |

| InChI Key | FVKGOSHITUHKGR-QRPNPIFTSA-N[4] |

Table 2: Physicochemical Properties

| Property | Value |

| Physical Form | White to off-white solid[4] |

| Melting Point | 167-170 °C[5] |

| Boiling Point (Predicted) | 270.1 °C[3] |

| Solubility | Slightly soluble in DMSO and Methanol |

| Storage Temperature | +4°C[4] |

| Optical Rotation | [α]D²⁰ = +95.5° (c=1 in methanol)[5] |

Spectroscopic Data

While detailed spectral assignments are not extensively published in readily available literature, general characteristics can be inferred from the structure.

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the chlorophenyl group, a singlet for the methyl ester protons, a methine proton signal, and signals for the protons of the tartrate counterion.

-

¹³C NMR: The spectrum would display resonances for the carbonyl carbon of the ester, aromatic carbons, the methine carbon, and the methyl carbon, as well as the carbons of the tartrate. A characteristic signal for the carbonyl carbon of the methyl ester is expected around 170 ppm.[1]

-

IR Spectroscopy: Key absorption bands would include those for the N-H stretching of the amine, C=O stretching of the ester (typically around 1735-1750 cm⁻¹), C-O stretching, and aromatic C-H and C=C stretching vibrations.[6][7] The presence of the tartrate will contribute O-H and further C=O stretching bands.

-

Mass Spectrometry: The mass spectrum would show the molecular ion of the free base, (S)-(+)-2-Chlorophenylglycine methyl ester, and characteristic fragmentation patterns.[8][9][10][11]

Experimental Protocols

The synthesis of this compound involves two main stages: the esterification of 2-chlorophenylglycine and the chiral resolution of the resulting racemic methyl ester. The following protocols are based on procedures described in the patent literature.[5][12][13][14][15]

Stage 1: Synthesis of Racemic 2-Chlorophenylglycine Methyl Ester

This procedure describes the esterification of racemic 2-chlorophenylglycine.

Materials:

-

Racemic 2-chlorophenylglycine

-

Methanol

-

Thionyl chloride (SOCl₂)

-

Water

-

Toluene

-

Ammonia solution

-

Dichloromethane

Procedure:

-

Cool a mixture of racemic 2-chlorophenylglycine (100 kgs) and methanol (100 L) to 0-5 °C.[12]

-

Slowly add thionyl chloride (98 kgs) to the mixture over 2 hours, maintaining the temperature at 0-5 °C.[12]

-

Gradually heat the reaction mass to 50-55 °C and maintain for 6 hours.[12]

-

Distill off the excess thionyl chloride and methanol under reduced pressure.[12]

-

To the residue, add water (450 L) and stir for 1 hour.[12]

-

Wash the aqueous solution with toluene to remove impurities.[12]

-

Adjust the pH of the aqueous layer to 7.0-7.5 with an ammonia solution.[12]

-

Extract the product with dichloromethane.[12]

-

Distill the organic layer under reduced pressure to obtain racemic 2-chlorophenylglycine methyl ester as an oily residue.[12]

Stage 2: Chiral Resolution to Obtain this compound

This procedure outlines the separation of the (S)-enantiomer using L-(+)-tartaric acid.

Materials:

-

Racemic 2-chlorophenylglycine methyl ester

-

Acetone

-

Methanol

-

L-(+)-Tartaric acid

Procedure:

-

Dissolve the racemic methyl alpha-amino(2-chlorophenyl)acetate (100 kgs) in acetone (72 L).[12]

-

Add this solution to a suspension of L-(+)-tartaric acid in methanol (400 L) at 30-35 °C.[12]

-

Stir the reaction mass for 12 hours.[12]

-

Cool the mixture to 20-22 °C to induce crystallization of the tartrate salt.[12]

-

To improve enantiomeric purity, the mixture can be subjected to repeated cycles of heating to 50-55 °C and cooling to 20-22 °C.[12]

-

Collect the precipitated solid by filtration.

-

Dry the solid to obtain this compound with an enantiomeric purity exceeding 99%.[12]

Caption: Synthesis workflow for this compound.

Biological Activity and Mechanism of Action

This compound is a crucial intermediate in the synthesis of Clopidogrel, a prodrug that requires metabolic activation to exert its antiplatelet effects.[16][17][18] The biological activity is therefore understood in the context of Clopidogrel's mechanism of action.

Metabolic Activation of Clopidogrel

Following oral administration, Clopidogrel is absorbed in the intestine and undergoes a two-step oxidative metabolism in the liver, primarily by cytochrome P450 enzymes (including CYP2C19, CYP1A2, and CYP2B6), to form its active thiol metabolite.[16][17][18] A significant portion of the absorbed Clopidogrel is hydrolyzed by esterases to an inactive carboxylic acid derivative.[16][17]

Inhibition of the P2Y12 Receptor

The active metabolite of Clopidogrel is a potent and irreversible antagonist of the P2Y12 receptor, a G protein-coupled receptor on the surface of platelets.[19][20][21] By binding to the P2Y12 receptor, the active metabolite prevents adenosine diphosphate (ADP) from binding and activating the receptor.[19]

The activation of the P2Y12 receptor by ADP leads to a signaling cascade that ultimately results in platelet aggregation and thrombus formation.[19][20][21] The key steps in this pathway include:

-

Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[19][20]

-

Subsequent activation of the glycoprotein IIb/IIIa receptor, which is the final common pathway for platelet aggregation.[18]

By irreversibly blocking the P2Y12 receptor, the active metabolite of Clopidogrel effectively inhibits ADP-mediated platelet activation and aggregation for the lifespan of the platelet (approximately 7-10 days).[18]

Caption: Simplified signaling pathway of the P2Y12 receptor and its inhibition by the active metabolite of Clopidogrel.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic properties of this compound itself are not extensively studied, as it is an intermediate. The focus of research is on the active drug, Clopidogrel.

Pharmacokinetics of Clopidogrel

-

Absorption: Clopidogrel is rapidly absorbed after oral administration.[16] However, the parent drug is extensively metabolized, and plasma concentrations are very low.[22]

-

Metabolism: As previously mentioned, about 85% of an oral dose is hydrolyzed to an inactive carboxylic acid derivative, which is the major circulating compound.[16][17] The remaining 15% is converted to the active thiol metabolite in a two-step process by hepatic CYP450 enzymes.[16][17]

-

Elimination: The metabolites of Clopidogrel are excreted in both urine and feces.[23] The plasma half-life of the major inactive metabolite is approximately 7-8 hours.[22]

Table 3: Pharmacokinetic Parameters of Clopidogrel's Major Inactive Metabolite (SR26334) after a Single 75 mg Dose

| Parameter | Value |

| Tmax (Median) | 0.8 - 1.0 hours[22] |

| Cmax (Mean ± SD) | 2.9 ± 0.68 mg/L[22] |

| t₁/₂ (Mean) | 7.2 - 7.6 hours[22] |

Pharmacodynamics of Clopidogrel

The pharmacodynamic effect of Clopidogrel is the inhibition of platelet aggregation. This effect is dose-dependent and is directly related to the plasma concentration of the active metabolite.[24] Due to the irreversible nature of the P2Y12 receptor blockade, the antiplatelet effect persists for the entire lifespan of the platelet.[18]

Applications in Research and Drug Development

This compound is primarily used as a chiral building block in the synthesis of Clopidogrel and its analogues.[1] Its high enantiomeric purity is essential for the stereospecific synthesis of the final drug product, as the pharmacological activity resides in the (S)-enantiomer. The use of this tartrate salt is a classic example of diastereomeric resolution, a fundamental technique in the production of enantiomerically pure pharmaceuticals.[1]

Conclusion

This compound is a compound of significant interest in medicinal chemistry and pharmaceutical development. Its well-defined structure and the robust methods for its stereoselective synthesis make it an indispensable intermediate for the production of Clopidogrel. A thorough understanding of its properties and the biological context of its application is crucial for scientists and researchers working on the development of antiplatelet therapies.

References

- 1. This compound | 141109-15-1 | Benchchem [benchchem.com]

- 2. (S)-(+)-2-(2-Chlorophenyl)glycine methyl ester tartrate | C13H16ClNO8 | CID 77520671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 141109-14-0 | FC33771 [biosynth.com]

- 4. (S)-(+)-2-(2-Chlorophenyl)glycine Methyl Ester Tartrate [sigmaaldrich.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. uni-saarland.de [uni-saarland.de]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]

- 15. CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester - Google Patents [patents.google.com]

- 16. Clinical Pharmacokinetics and Pharmacodynamics of Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetic and Pharmacodynamic Responses to Clopidogrel: Evidences and Perspectives [mdpi.com]

- 18. novapublishers.com [novapublishers.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. ClinPGx [clinpgx.org]

- 23. accessdata.fda.gov [accessdata.fda.gov]

- 24. Relation between clopidogrel active metabolite levels and different platelet aggregation methods in patients receiving clopidogrel and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereochemical configuration of 2-chlorophenylglycine methyl ester tartrate

An In-depth Technical Guide to the Stereochemical Configuration of 2-Chlorophenylglycine Methyl Ester Tartrate

Introduction

(S)-(+)-2-Chlorophenylglycine methyl ester tartrate is a crucial chiral intermediate in the pharmaceutical industry, most notably in the synthesis of the antiplatelet agent clopidogrel. The stereochemical purity of this compound is paramount, as the therapeutic activity of the final drug resides in a single enantiomer. This technical guide provides a comprehensive overview of the stereochemical configuration, synthesis, resolution, and characterization of 2-chlorophenylglycine methyl ester tartrate, tailored for researchers, scientists, and professionals in drug development.

Molecular Architecture and Stereochemical Configuration

The compound is a diastereomeric salt formed between the (S)-enantiomer of 2-chlorophenylglycine methyl ester and naturally occurring L-(+)-(2R,3R)-tartaric acid.[1] The absolute configuration at the alpha-carbon of the amino ester is (S), which is responsible for its characteristic dextrorotatory optical activity.[1]

The formation of this specific salt is the cornerstone of its chiral resolution. The L-(+)-tartaric acid, serving as the resolving agent, selectively crystallizes with the (S)-ester, creating a stable crystalline solid. This selectivity is driven by the complementary stereochemical fit and the formation of an extensive hydrogen-bonding network between the tartrate's hydroxyl and carboxylic acid groups and the amino ester.[1] This interaction results in a diastereomeric salt with lower solubility compared to the salt formed with the (R)-enantiomer, allowing for efficient separation.[1]

Quantitative Data and Physical Properties

The key physical and chemical properties of (S)-(+)-2-chlorophenylglycine methyl ester and its tartrate salt are summarized below.

| Property | (S)-(+)-2-Chlorophenylglycine Methyl Ester | This compound |

| Molecular Formula | C₉H₁₀ClNO₂[1][2] | C₁₃H₁₆ClNO₈[1][3] |

| Molecular Weight | 199.63 g/mol [1][2] | 349.72 g/mol [2][3] |

| Stereochemistry | (S) at α-carbon[1] | (S) at ester α-carbon, (2R, 3R) for tartaric acid[1] |

| Optical Activity | Dextrorotatory (+)[1][2] | Dextrorotatory (+) |

| Specific Optical Rotation | +88° (c=1 in methanol)[1] | -85° to -93° (c=1% in methanol) for the corresponding (R)-enantiomer salt[4] |

| Enantiomeric Excess (ee) | Achievable >99% after resolution and recrystallization[1][5] | High, serves as the basis for achieving high ee of the free ester |

| CAS Number | 141109-14-0[6] | 141109-15-1[3] |

Synthesis and Chiral Resolution

The industrial preparation of enantiomerically pure (S)-2-chlorophenylglycine methyl ester involves a multi-step process starting from racemic materials, followed by a highly specific chiral resolution.

Logical Flow of Chiral Resolution

The diagram below illustrates the fundamental principle of chiral resolution using a resolving agent. The racemic mixture is converted into a pair of diastereomers which, unlike enantiomers, have different physical properties (e.g., solubility), allowing for their separation.

References

- 1. This compound | 141109-15-1 | Benchchem [benchchem.com]

- 2. GSRS [precision.fda.gov]

- 3. (S)-(+)-2-(2-Chlorophenyl)glycine methyl ester tartrate | C13H16ClNO8 | CID 77520671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. chembk.com [chembk.com]

The Core Mechanism of Chlorophenylglycine Derivatives in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorophenylglycine derivatives have emerged as indispensable building blocks and catalysts in the field of asymmetric synthesis. Their rigid stereochemical structures and versatile reactivity make them highly effective in controlling the stereochemical outcome of a variety of chemical transformations. This technical guide provides an in-depth exploration of the mechanisms of action through which these derivatives exert their influence, their applications as chiral auxiliaries and in multicomponent reactions, and detailed experimental protocols for their use. The strategic incorporation of chlorophenylglycine moieties is crucial in the synthesis of numerous active pharmaceutical ingredients (APIs), including the antiplatelet agent Clopidogrel and the antidiabetic drug Trelagliptin.[1]

Mechanism of Action: Chiral Auxiliaries

When employed as chiral auxiliaries, chlorophenylglycine derivatives are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction.[2] The steric bulk and defined stereochemistry of the chlorophenylglycine moiety effectively shield one face of the reactive intermediate, compelling the incoming reagent to attack from the less hindered face.

A key example is the diastereoselective alkylation of glycine enolates. The chiral auxiliary, derived from a chlorophenylglycine derivative, establishes a rigid conformational bias in the enolate intermediate. This bias is often rationalized through transition state models where chelation to a metal cation and steric interactions dictate the facial selectivity of the electrophilic attack.

For instance, in the alkylation of a glycine derivative bearing a chiral auxiliary, the formation of a six-membered chair-like transition state is proposed. The bulky chlorophenyl group orients itself in a pseudo-equatorial position to minimize steric strain. This arrangement effectively blocks one face of the enolate, leading to a highly diastereoselective alkylation.[3]

Proposed Transition State for Diastereoselective Alkylation

Caption: Transition state model for diastereoselective alkylation.

Mechanism of Action: Multicomponent Reactions

Chlorophenylglycine and its derivatives are frequently utilized as the amine component in multicomponent reactions (MCRs), such as the Ugi and Petasis reactions.[4][5] These one-pot reactions are highly efficient for generating molecular diversity and constructing complex molecules.

Ugi Four-Component Reaction (U-4CR)

In the Ugi reaction, an aldehyde, an amine (such as a chlorophenylglycine derivative), a carboxylic acid, and an isocyanide combine to form a bis-amide product. The reaction proceeds through the initial formation of an imine from the aldehyde and the amine. The isocyanide then adds to the iminium ion, followed by the addition of the carboxylate. A final Mumm rearrangement yields the stable α-acylamino amide product. The stereochemistry of the chlorophenylglycine derivative can influence the stereochemical outcome of the newly formed stereocenter.

Petasis Borono-Mannich (PBM) Reaction

The Petasis reaction involves the reaction of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to produce substituted amines. When a chlorophenylglycine derivative is used as the amine component, it reacts with the carbonyl compound to form an iminium ion. The organoboronic acid then transfers its organic group to the iminium carbon, forming a new carbon-carbon bond. The stereocenter of the chlorophenylglycine can direct the facial selectivity of this addition.

Reaction Workflow for Multicomponent Reactions

Caption: General workflows for Ugi and Petasis multicomponent reactions.

Quantitative Data Summary

The efficacy of chlorophenylglycine derivatives in asymmetric synthesis is demonstrated by the high yields and stereoselectivities achieved in various reactions. The following tables summarize key quantitative data from representative studies.

| Reaction Type | Substrate/Reagents | Chiral Auxiliary/Catalyst | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) | Reference |

| Diastereoselective Alkylation | Vinylglycine-derived dianion, isobutyl iodide/benzyl bromide | (-)-8-(β-naphthyl)menthyl | THF-HMPA | -78 | 65-81 | 91:9 to ≥98:2 d.r. | [3] |

| Strecker Synthesis | Pivaldehyde, (R)-phenylglycine amide | (R)-phenylglycine amide | - | - | 76-93 | >99/1 d.r. | Not specified |

| Enzymatic Resolution | (R,S)-N-phenylacetyl-o-chlorophenylglycine | Immobilized penicillin acylase | Water | 30 | 90 | 100% ee | [6] |

| Racemization | (R)-N-phenylacetyl o-chlorophenylglycine | Toluic acid | - | 170 | 95 | 100% racemization | [6] |

| Esterification | (S)-o-chlorophenylglycine | Thionyl chloride | Methanol | RT | 98 | - | [6] |

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of DL-4-Chlorophenylglycine

This protocol is based on the enantioselective hydrolysis of the N-acyl derivative of the racemic amino acid.[1]

1. N-Acetylation of DL-4-Chlorophenylglycine:

-

Suspend DL-4-Chlorophenylglycine in a suitable solvent (e.g., a mixture of acetic acid and acetic anhydride).

-

Heat the mixture under reflux for a specified period to achieve complete N-acetylation.

-

Cool the reaction mixture and isolate the N-acetyl-DL-4-chlorophenylglycine by crystallization.

2. Enzymatic Resolution:

-

Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.0).

-

Suspend the N-acetyl-DL-4-chlorophenylglycine in the buffer.

-

Add immobilized penicillin G acylase to the suspension. The enzyme-to-substrate ratio is a critical parameter to optimize.

-

Maintain the reaction at a constant temperature (e.g., 30-40°C) with gentle agitation.

-

Monitor the progress of the reaction by measuring the amount of released L-4-chlorophenylglycine or the change in pH.

-

Once the desired conversion (typically close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused.

3. Separation and Isolation:

-

Adjust the pH of the filtrate to the isoelectric point of L-4-chlorophenylglycine to precipitate it.

-

Isolate the L-4-chlorophenylglycine by filtration.

-

The remaining solution contains N-acetyl-(R)-4-chlorophenylglycine.

-

Acidify the solution to precipitate the N-acetyl-(R)-4-chlorophenylglycine.

-

Hydrolyze the N-acetyl-(R)-4-chlorophenylglycine (e.g., by acid hydrolysis) to obtain the desired (R)-4-Chlorophenylglycine.

-

Purify the final product by recrystallization.

Protocol 2: General Procedure for a Ugi Four-Component Reaction

This protocol is a general guideline and may require optimization for specific substrates.[7]

-

To a solution of the aldehyde (1.0 equiv) in a suitable solvent (e.g., methanol, 0.5 M) is added the amine (a chlorophenylglycine derivative, 1.0 equiv).

-

The mixture is stirred at room temperature for 10-30 minutes to allow for imine formation.

-

The carboxylic acid (1.0 equiv) is then added, followed by the isocyanide (1.0 equiv).

-

The reaction mixture is stirred at room temperature for 24-48 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization.

Protocol 3: Diastereoselective Alkylation of a Glycine Derivative using a Chiral Auxiliary

This protocol is adapted from a procedure for the alkylation of a vinylglycine derivative and can be modified for other glycine derivatives.[3]

-

To a solution of the N-acylated chlorophenylglycine derivative (1.0 equiv) in anhydrous THF at -78°C under an inert atmosphere (e.g., argon) is added a strong base such as lithium diisopropylamide (LDA) (1.1 equiv) dropwise.

-

The mixture is stirred at -78°C for 1 hour to ensure complete enolate formation.

-

The electrophile (e.g., an alkyl halide, 1.2 equiv) is then added dropwise.

-

The reaction is stirred at -78°C for several hours until completion, as monitored by TLC.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The diastereomeric ratio of the crude product is determined by ¹H NMR spectroscopy or chiral HPLC analysis.

-

The product is purified by column chromatography.

-

The chiral auxiliary can be cleaved under acidic or basic conditions to yield the desired α-amino acid derivative.

Conclusion

Chlorophenylglycine derivatives are powerful tools in asymmetric synthesis, acting as effective chiral auxiliaries and versatile components in multicomponent reactions. Their ability to induce high levels of stereocontrol stems from their well-defined and rigid stereochemical structures. The mechanistic understanding of their role in directing the formation of new stereocenters, as illustrated by transition state models and reaction workflows, is crucial for the rational design of synthetic routes to enantiomerically pure molecules. The provided quantitative data and experimental protocols serve as a practical guide for researchers in academia and industry, facilitating the application of these valuable building blocks in the synthesis of complex and biologically active compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher alpha-vinyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

The Cornerstone of Antiplatelet Therapy: A Technical Guide to the Physical and Chemical Properties of Clopidogrel Intermediates

For Researchers, Scientists, and Drug Development Professionals

Clopidogrel, a cornerstone in the prevention of atherothrombotic events, functions as a prodrug, requiring metabolic activation to exert its therapeutic effect. The synthesis of this vital medication involves a series of chemical transformations, with the properties of its intermediates playing a critical role in the efficiency, purity, and overall success of the manufacturing process. This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of key clopidogrel intermediates, detailed experimental protocols for their synthesis and analysis, and a visual representation of the synthetic and biological pathways.

I. Synthetic Pathways of Clopidogrel

The industrial synthesis of clopidogrel primarily follows two main routes, each with its own set of key intermediates.

Route 1: The Condensation Pathway

This pathway involves the initial synthesis of the thienopyridine ring system, followed by its condensation with a chiral phenylglycine derivative.

Route 2: The Strecker Synthesis Pathway

This alternative route utilizes a Strecker amino acid synthesis approach to construct the core of the clopidogrel molecule, which is then followed by optical resolution.

II. Physical and Chemical Properties of Key Intermediates

The following tables summarize the key physical and chemical properties of the principal intermediates in the synthesis of clopidogrel.

Table 1: Properties of Starting Materials and Core Intermediates

| Property | 2-Thienylethylamine | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | (S)-α-(2-Chlorophenyl)glycine Methyl Ester |

| CAS Number | 30433-91-1[1] | 54903-50-3[2] | 141109-14-0[3] |

| Molecular Formula | C₆H₉NS[1] | C₇H₉NS[2] | C₉H₁₀ClNO₂[4] |

| Molecular Weight | 127.21 g/mol [1] | 139.22 g/mol [2] | 199.63 g/mol [5] |

| Appearance | Colorless to yellow liquid[6] | Colorless to light yellow clear liquid[2] | White to off-white solid[4] |

| Boiling Point | 200-201 °C @ 750 mmHg[1][6] | 75 °C @ 0.5 mmHg[2] | 270.1 °C (Predicted)[5] |

| Melting Point | Not applicable | Not applicable | 155-158 °C (as hydrochloride salt)[5] |

| Density | 1.087 g/mL at 25 °C[1][6] | 1.18 g/cm³[2] | 1.258 g/cm³ (Predicted)[5] |

| Solubility | Soluble in DMSO, Methanol[1] | Information not readily available | Soluble in DMSO (Slightly), Methanol (Slightly)[5] |

| Refractive Index | n20/D 1.551[1][6] | n20/D 1.59[2] | Not applicable |

Table 2: Properties of Advanced Intermediates

| Property | Racemic Clopidogrel | (S)-Clopidogrel |

| CAS Number | 113665-83-1 (for racemate) | 113665-84-2[7] |

| Molecular Formula | C₁₆H₁₆ClNO₂S[7] | C₁₆H₁₆ClNO₂S[7] |

| Molecular Weight | 321.82 g/mol [7] | 321.82 g/mol [7] |

| Appearance | Oily residue or solid[8] | Pale yellow oil[6] |

| Melting Point | Not well defined (often an oil) | 158 °C (as bisulfate salt)[9] |

| Solubility | Soluble in organic solvents like acetone, dichloromethane[10] | Water: 5.1 mg/100 mL[9] |

| Specific Rotation | 0° | +55.1° (in methanol)[9] |

| LogP | Not applicable | 2.5[9] |

III. Experimental Protocols

A. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride

This protocol describes the synthesis of a key intermediate for both synthetic routes.

-

Reaction Setup: To a reaction vessel, add 2-thiophene ethylamine, water, and formaldehyde.[11]

-

Heating: Heat the mixture to 50-55 °C and maintain this temperature for 20-30 hours.[11]

-

Extraction: After the reaction is complete, cool the mixture and extract the product with dichloroethane. Combine the organic layers and wash with a saturated saline solution.[11]

-

Isolation of Imine: Evaporate the organic solvent under reduced pressure to obtain the intermediate imine.[11]

-

Cyclization and Salt Formation: To the imine, add ethanolic hydrogen chloride and water. Heat the mixture to 65-75 °C.[11]

-

Purification: Add activated carbon, maintain the heat, and then filter. Cool the filtrate to 0-5 °C to induce crystallization.[11]

-

Final Product: Filter the crystalline solid and dry to obtain 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.[11]

B. Synthesis of (S)-α-(2-Chlorophenyl)glycine Methyl Ester

This protocol details the preparation of the chiral ester intermediate.

-

Esterification: Add (S)-2-chlorophenylglycine to anhydrous methanol in a reaction flask. Cool the mixture in an ice bath (0-5 °C).[12]

-

Reagent Addition: Slowly add thionyl chloride dropwise to the cooled mixture.[12][13]

-

Reaction: After the addition is complete, allow the reaction to proceed at room temperature for 5 hours.[12][13]

-

Work-up: Evaporate the solvent under reduced pressure at a temperature below 60 °C.[12][13]

-

Isolation: The resulting solid is (S)-α-(2-chlorophenyl)glycine methyl ester hydrochloride, which can be further purified or used directly.[12][13]

C. Optical Resolution of Racemic Clopidogrel

This protocol outlines a common method for separating the desired (S)-enantiomer from the racemic mixture.

-

Preparation: Dissolve racemic clopidogrel carboxylic acid and a resolving agent, such as (+)-cinchonine, in a suitable solvent mixture (e.g., ethanol:acetone).[6]

-

Diastereomeric Salt Formation: Stir or shake the solution at room temperature for an extended period (e.g., 18 hours) to allow for the formation of the diastereomeric salt precipitate.[6]

-

Isolation of Salt: Filter the precipitate under reduced pressure and dry it under vacuum.[6]

-

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base to liberate the S-(+)-clopidogrel carboxylic acid, which can then be extracted with an organic solvent.

-

Esterification: The resulting S-(+)-clopidogrel carboxylic acid is then esterified with methanol to yield (S)-clopidogrel.[6]

D. HPLC Analysis of Clopidogrel

This protocol provides a general framework for the analysis of clopidogrel and its intermediates.

References

- 1. 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine | C7H9NS | CID 3085076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. (S)-(+)-2-Chlorophenylglycine methyl ester | 141109-14-0 [chemicalbook.com]

- 4. (S)-(+)-2-(2-Chlorophenyl)glycine Methyl Ester Tartrate [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. US7696351B2 - Process for the preparation of S-(+)-clopidogrel by optical resolution - Google Patents [patents.google.com]

- 7. Clopidogrel | C16H16ClNO2S | CID 60606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. EP2155756A1 - Processes for the preparation of clopidogrel - Google Patents [patents.google.com]

- 9. quora.com [quora.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google Patents [patents.google.com]

- 12. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]

- 13. Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]

The Enantioselective Edge: A Technical Guide to the Biological Activity of Chiral Amino Ester Tartrate Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental principle in drug design and development, with the stereochemistry of a molecule often dictating its pharmacological and toxicological profile. Chiral amino acids and their derivatives represent a vast and promising source of biologically active compounds. The separation of racemic mixtures of amino acid esters into their constituent enantiomers is a critical step in harnessing their therapeutic potential. Tartaric acid, a readily available and inexpensive chiral resolving agent, is widely employed for this purpose through the formation of diastereomeric salts. This technical guide provides an in-depth exploration of the biological activities associated with chiral amino ester tartrate salts, with a focus on their synthesis, antimicrobial, and cytotoxic properties. Detailed experimental protocols for key biological assays are provided, alongside a summary of available quantitative data and a discussion of the underlying mechanisms of action and relevant signaling pathways.

Introduction: The Significance of Chirality and Salt Formation

In the pharmaceutical sciences, the three-dimensional structure of a molecule is intrinsically linked to its biological function. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different interactions with the chiral environment of the human body, such as enzymes and receptors.[1][2] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects.[3] Consequently, the development of single-enantiomer drugs has become a standard in the pharmaceutical industry.[3]

Amino acids, the building blocks of proteins, are a rich source of chiral molecules for drug discovery. Their ester derivatives are often explored for their potential as prodrugs to enhance properties like bioavailability.[4][5][6] However, the synthesis of these chiral molecules often results in a racemic mixture (an equal mixture of both enantiomers).

The separation of these enantiomers, or chiral resolution, is a crucial step. One of the most established and industrially scalable methods for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent.[2][7] L-(+)- and D-(-)-tartaric acid are widely used for this purpose due to their natural abundance, low cost, and ability to form crystalline salts with amino compounds.[7][8][9][10] The resulting diastereomeric salts (e.g., the L-amino ester-L-tartrate and the D-amino ester-L-tartrate) possess different physicochemical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[1][11]

While the primary role of tartrate in this context is often as a resolving agent, the resulting chiral amino ester tartrate salt can itself be the active pharmaceutical ingredient (API). The tartrate counterion can influence properties such as solubility, stability, and dissolution rate, which in turn can affect the biological activity of the compound.[12][13] This guide will delve into the known biological activities of these specific salt forms, where available, and more broadly explore the activities of the parent chiral amino esters.

Synthesis of Chiral Amino Ester Tartrate Salts

The synthesis of a chiral amino ester tartrate salt is typically a multi-step process that involves the synthesis of the racemic amino ester followed by chiral resolution with tartaric acid.

General Synthesis of Amino Acid Esters

A common method for the esterification of amino acids is the Fischer-Speier esterification, where the amino acid is treated with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst, such as hydrogen chloride or thionyl chloride.[9][14]

Workflow for Amino Acid Ester Synthesis

Caption: General workflow for the synthesis of racemic amino acid ester hydrochlorides.

Chiral Resolution via Diastereomeric Salt Formation

The resolution of the racemic amino ester is achieved by reacting it with an enantiomerically pure form of tartaric acid (e.g., L-(+)-tartaric acid). This forms two diastereomeric salts with different solubilities.

Experimental Protocol: Synthesis of L-Leucine Methyl Ester L-Tartrate

This protocol is a representative example of how a chiral amino ester tartrate salt can be synthesized.

Materials:

-

L-Leucine methyl ester hydrochloride[15]

-

L-(+)-Tartaric acid

-

Sodium bicarbonate (NaHCO₃)[14]

-

Tetrahydrofuran (THF)[16]

-

Water

-

Ethyl acetate[16]

-

Ethanol[11]

Procedure:

-

Neutralization of the Amino Ester Hydrochloride:

-

Dissolve L-leucine methyl ester hydrochloride in a 1:1 mixture of THF and water.

-

Cool the solution to 0°C and add sodium bicarbonate to neutralize the hydrochloride and generate the free amino ester.[16]

-

Stir the reaction mixture at room temperature for several hours.

-

Extract the aqueous phase with ethyl acetate. The combined organic layers contain the free L-leucine methyl ester.

-

-

Formation of the Tartrate Salt:

-

Prepare a solution of L-(+)-tartaric acid in a suitable solvent, such as ethanol.[11]

-

Add the solution of L-leucine methyl ester (from the previous step, after solvent evaporation) to the tartaric acid solution.

-

Stir the mixture. The diastereomeric salt may precipitate upon formation or after partial evaporation of the solvent and cooling.

-

-

Isolation and Purification:

-

Collect the crystalline salt by filtration.

-

Wash the crystals with a small amount of cold solvent to remove impurities.

-

The purity of the diastereomeric salt can be assessed by measuring its specific rotation and comparing it to literature values.

-

Logical Flow of Chiral Resolution

Caption: Process of separating enantiomers via diastereomeric salt formation.

Biological Activities

Chiral amino acid derivatives have been shown to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. While specific data for the tartrate salt forms are limited in the literature, the activity of the parent amino ester is indicative of the potential of the salt form.

Antimicrobial and Antifungal Activity

Amino acid derivatives are being explored as alternatives to conventional antibiotics due to rising antimicrobial resistance.[10] Their mechanism of action can vary, but often involves disruption of the microbial cell membrane or inhibition of essential enzymes.[17][18]

For instance, certain rhein-amino acid ester conjugates have demonstrated potent antifungal activity against plant pathogenic fungi like Rhizoctonia solani and Sclerotinia sclerotiorum.[19] The activity is dependent on the specific amino acid ester used, highlighting the importance of the side chain and chirality.

Mechanism of Antifungal Action: A common target for antifungal drugs is the fungal cell membrane. Unlike mammalian cells which contain cholesterol, fungal membranes contain ergosterol. Many antifungal agents work by inhibiting the synthesis of ergosterol or by binding to it, creating pores in the membrane. This leads to leakage of essential intracellular components and ultimately, cell death.[1] Another mechanism involves the inhibition of enzymes crucial for amino acid biosynthesis or protein synthesis within the fungal cell.[16]

General Mechanism of Membrane-Targeting Antifungals

Caption: Simplified pathway of membrane-disrupting antifungal agents.

Table 1: Antifungal Activity of Selected Chiral Amino Acid Ester Derivatives

| Compound ID | Amino Acid Ester Moiety | Target Fungus | EC₅₀ (mM) | Reference |

| 3c | L-Alanine methyl ester | R. solani | 0.125 | [19] |

| 3m | L-Phenylalanine methyl ester | S. sclerotiorum | 0.114 | [19] |

Note: The compounds listed are rhein-amino acid ester conjugates, not tartrate salts. This data is presented to illustrate the antifungal potential of chiral amino acid esters.

Anticancer Activity

Synthetic chiral amino acid derivatives have also shown promise as anticancer agents.[20] Their cytotoxic effects are often evaluated against a panel of cancer cell lines.

Mechanism of Action in Cancer: The metabolic reprogramming of amino acids is a hallmark of many cancers. Cancer cells often exhibit an increased demand for certain amino acids to fuel their rapid proliferation and growth. This dependency creates vulnerabilities that can be exploited by amino acid derivatives. These compounds can interfere with amino acid metabolism or transport, leading to nutrient deprivation and cell death. Furthermore, they can influence key signaling pathways that regulate cell growth, proliferation, and survival, such as the mTOR and PI3K/Akt pathways.[3] Some derivatives may induce apoptosis (programmed cell death) through various mechanisms, including the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.[21]

Table 2: Cytotoxic Activity of Selected Synthetic Chiral Amino Acid Derivatives

| Compound ID | Description | Cell Line | IC₅₀ (µM) | Reference |

| Derivative A | N-alkyl diamine moiety, protected amino acid | HCT-116 (Colon) | 1.7 | [20] |

| Derivative B | N-alkyl diamine moiety, protected amino acid | SF-295 (CNS) | 2.0 | [20] |

| Derivative C | N-alkyl diamine moiety, protected amino acid | OVCAR-8 (Ovarian) | 6.1 | [20] |

Note: The specific structures of these derivatives are detailed in the cited reference. These are not specified as tartrate salts.

Detailed Experimental Protocols

This section provides detailed, standardized protocols for the in vitro evaluation of the biological activities discussed.

Protocol for Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Workflow for MTT Cytotoxicity Assay

References

- 1. Diastereomeric salts of (S,S)-sertraline with l- and d-tartaric acids: an investigation into chiral supramolecular discrimination - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of Aminoalkyl Sclareolide Derivatives and Antifungal Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amino acid ester prodrugs of floxuridine: synthesis and effects of structure, stereochemistry, and site of esterification on the rate of hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intracellular trapping of cycloSal-pronucleotides: modification of prodrugs with amino acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US4259441A - Process for resolving D, L-leucine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation and Characterization of Amino Acids-Based Trimethoprim Salts [mdpi.com]

- 13. Preparation and characterization of amino acids-based trimethoprim salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. rsc.org [rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. scbt.com [scbt.com]

- 18. Synthesis, antimicrobial evaluation and QSAR studies of stearic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Architecture of (S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular architecture, synthesis, and physicochemical properties of (S)-(+)-2-Chlorophenylglycine methyl ester tartrate. This chiral compound is a critical intermediate in the synthesis of the antiplatelet agent Clopidogrel.

Molecular Structure and Physicochemical Properties

This compound is a salt composed of the (S)-enantiomer of 2-chlorophenylglycine methyl ester and L-(+)-tartaric acid. The formation of this diastereomeric salt is the cornerstone of its chiral resolution.[1] The salt formation involves the protonation of the amino group of the glycine derivative by a carboxylic acid group of the tartaric acid.

The molecular architecture of this compound is defined by its specific stereochemistry. The chiral center at the alpha-carbon of the 2-chlorophenylglycine methyl ester has the (S)-configuration. This specific arrangement is crucial for its role as a precursor to the pharmacologically active (S)-enantiomer of Clopidogrel.

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C13H16ClNO8 | [1][2] |

| Molecular Weight | 349.72 g/mol | [2][3] |

| Appearance | White to off-white solid | |

| Melting Point | 155-158 °C | [4][5] |

| Storage Temperature | +4°C | |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [5] |

Synthesis and Chiral Resolution

The industrial synthesis of this compound is a multi-step process that begins with the synthesis of racemic 2-chlorophenylglycine. This is followed by esterification and, most critically, the resolution of the enantiomers.

Synthesis of Racemic 2-Chlorophenylglycine Methyl Ester

The synthesis of the racemic starting material can be achieved through various methods. One common approach involves the Strecker synthesis, starting from 2-chlorobenzaldehyde. An alternative route is the Bucherer-Bergs reaction. Following the synthesis of racemic 2-chlorophenylglycine, the carboxylic acid is esterified to the methyl ester, typically using methanol and a catalyst such as thionyl chloride or sulfuric acid.

Optical Resolution

The key step in obtaining the desired (S)-enantiomer is the optical resolution of the racemic methyl ester. This is achieved by diastereomeric salt formation using a chiral resolving agent, L-(+)-tartaric acid.

Experimental Protocol: Optical Resolution of (±)-2-Chlorophenylglycine Methyl Ester

-

Step 1: Dissolution. The racemic (±)-2-chlorophenylglycine methyl ester is dissolved in a suitable solvent, commonly methanol or a mixture of methanol and acetone.

-

Step 2: Addition of Resolving Agent. A solution of L-(+)-tartaric acid in a suitable solvent is added to the solution of the racemic ester.

-

Step 3: Diastereomeric Salt Crystallization. The mixture is stirred, and upon cooling, the less soluble diastereomeric salt, (S)-(+)-2-Chlorophenylglycine methyl ester L-(+)-tartrate, preferentially crystallizes out of the solution. The (R)-enantiomer remains in the mother liquor.

-

Step 4: Isolation. The crystalline salt is isolated by filtration.

-

Step 5: Purification. The isolated salt can be further purified by recrystallization to achieve high enantiomeric purity.

The workflow for the synthesis and resolution is depicted in the following diagram:

Role in Clopidogrel Synthesis

(S)-(+)-2-Chlorophenylglycine methyl ester is a pivotal chiral building block in the synthesis of Clopidogrel. The free (S)-ester, obtained after the basification of the tartrate salt, undergoes a multi-step reaction sequence to yield the final active pharmaceutical ingredient. The high enantiomeric purity of this intermediate, achieved through the efficient tartrate salt resolution, is critical for the efficacy and safety of the final drug product.

The logical relationship for its use is outlined below:

Conclusion

The molecular architecture of this compound is intrinsically linked to its function as a key chiral intermediate. The formation of the diastereomeric salt with L-(+)-tartaric acid allows for an efficient and scalable resolution process, ensuring the high enantiomeric purity required for the synthesis of Clopidogrel. While detailed crystallographic and spectroscopic data remain to be fully disclosed in publicly accessible literature, the established physicochemical properties and synthetic routes underscore its importance in pharmaceutical manufacturing. Further research into the solid-state characterization of this compound could provide deeper insights into its crystalline structure and inform further optimization of the resolution process.

References

- 1. This compound | 141109-15-1 | Benchchem [benchchem.com]

- 2. (S)-(+)-2-(2-Chlorophenyl)glycine methyl ester tartrate | C13H16ClNO8 | CID 77520671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-2-Chlorophenyl glycine methyl ester tartrate salt [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. (S)-(+)-2-Chlorophenylglycine methyl ester | 141109-14-0 [chemicalbook.com]

Safety and Handling of Chlorophenylglycine Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for chlorophenylglycine methyl ester, focusing on its tartrate salt ((S)-(+)-2-Chlorophenylglycine methyl ester tartrate), a common form used in research and development. The information is compiled from Safety Data Sheets (SDS) and general laboratory safety protocols to ensure the well-being of personnel handling this compound.

Chemical Identification and Physical Properties

Chlorophenylglycine methyl ester is a chiral compound utilized as a building block in the synthesis of various molecules, notably as a reagent in the synthesis of biologically active metabolites of the antithrombotic agent Clopidogrel.[1] The following tables summarize its key identification and physical data.

Table 1: Chemical Identification

| Identifier | Value |

| Product Name | This compound |

| CAS Number | 141109-15-1[2] |

| Molecular Formula | C₁₃H₁₆ClNO₈[3] |

| Molecular Weight | 349.72 g/mol [3] |

| Synonyms | (2R,3R)-2,3-Dihydroxysuccinic acid - methyl (2S)-amino(2-chlorophenyl)acetate (1:1)[2] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical Form | White to off-white solid |

| Melting Point | 177-181°C[2] |

| Solubility | No data available |

| Stability | Stable under recommended storage conditions[2] |

| Decomposition | Hazardous decomposition products include carbon oxides, hydrogen chloride, and nitrogen oxides[2] |

Hazard Identification and Classification

This compound is classified as hazardous. The primary routes of exposure are inhalation, eye contact, skin contact, and ingestion.[2]

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[2][4] |

| Eye Irritation | 2A | H319: Causes serious eye irritation[2][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory System) | H335: May cause respiratory irritation[2][4] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[4] |

Hazard Pictogram:

Toxicological Data

A thorough investigation of the toxicological properties of this specific compound has not been completed.[3] Therefore, no quantitative data such as LD50 or LC50 values are available. All handling procedures should assume the compound is potentially harmful upon exposure.

Known Symptoms of Exposure:

-

Skin Contact: May result in inflammation, itching, scaling, reddening, or blistering.[2]

-

Eye Contact: Can cause redness, pain, and serious eye damage.[2]

-

Inhalation: May lead to irritation of the lungs and respiratory system.[2]

-

Ingestion: Considered harmful if swallowed.[4]

Handling and Storage

Proper handling and storage are crucial to minimize exposure risk.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

-

Facilities must be equipped with an eyewash station and a safety shower.[2]

Personal Protective Equipment (PPE)

A risk assessment should be conducted for any procedure involving this compound to ensure appropriate PPE is selected.

Table 4: Recommended Personal Protective Equipment

| Body Part | Protection | Specification |

| Eyes/Face | Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards. | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[5] |

| Skin | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. A full protective suit may be required for large quantities or high-risk operations. | Inspect gloves before use. Use proper glove removal technique to avoid skin contact.[3] |

| Respiratory | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99 in the US or ABEK-P2 in the EU). | Use respirators and components tested and approved under appropriate government standards such as NIOSH or CEN.[3] |

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

-

Keep away from incompatible substances and sources of ignition.[2]

-

Store in a locked-up location.[2]

Experimental Protocols

Protocol for Weighing and Solution Preparation

This protocol details the steps for safely weighing the solid compound and preparing a solution.

Caption: Workflow for weighing chlorophenylglycine methyl ester.

Emergency Procedures

First Aid Measures

Table 5: First Aid Procedures

| Exposure Route | First Aid Action |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2] |

| Eye Contact | Immediately flush eyes with plenty of running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Accidental Release Measures (Spills)

For any spill, the first step is to assess the situation to determine if it is a minor or major spill.

Caption: Decision tree for chemical spill response.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, nitrogen oxides, and hydrogen chloride.[2]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Stability and Reactivity

While generally stable, this compound can react with certain classes of chemicals.

Conditions to Avoid

Incompatible Materials

Based on the functional groups present (amine, ester, aromatic chloride), the following materials should be considered incompatible:

Caption: Chemical incompatibility chart.

Disposal Considerations

-

Dispose of this chemical and its container as hazardous waste.[2]

-

Waste generators must comply with all federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

-

Do not allow the product to enter drains, waterways, or soil.[2]

-

Contaminated packaging should be treated as unused product.[3]

This technical guide is intended to provide essential safety information. Always consult the specific Safety Data Sheet provided by the supplier before use and adhere to all institutional safety protocols.

References

An In-depth Technical Guide to the Solubility Profile of (S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of (S)-(+)-2-Chlorophenylglycine methyl ester tartrate, a key chiral intermediate in the synthesis of the antiplatelet agent clopidogrel.[1][2] Understanding the solubility of this compound in various organic solvents is critical for its purification, reaction optimization, and formulation development. This document summarizes the available solubility data, details the experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

Introduction

This compound is the tartrate salt of the methyl ester of (S)-(+)-2-Chlorophenylglycine. The tartrate salt form is favored in the synthesis of clopidogrel due to its crystallinity and stability, which are crucial for achieving high enantiomeric purity. The solubility of this intermediate in organic solvents is a fundamental physicochemical property that influences process efficiency, yield, and purity of the final active pharmaceutical ingredient (API).

Solubility Data

Currently, publicly available quantitative solubility data for this compound in a range of organic solvents is limited. However, qualitative solubility information has been reported. The following table summarizes the known solubility profile of the compound.

| Solvent | Qualitative Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [3] |

| Methanol | Slightly Soluble | [3] |

It is important to note that "slightly soluble" is a general term and the actual solubility can vary with temperature and the specific form of the solute. For precise process design and optimization, experimental determination of solubility under specific conditions is highly recommended.

Experimental Protocols for Solubility Determination

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[4][5][6] This method involves equilibrating a suspension of the solid compound in the solvent for a sufficient period to reach saturation, followed by the separation of the solid and liquid phases and quantification of the dissolved solute in the supernatant.

-

This compound (solid form, purity >99%)

-

Organic Solvents of analytical grade (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, etc.)

-

Analytical Balance (±0.1 mg or better)

-

Vials with screw caps (e.g., 20 mL glass vials)

-

Constant Temperature Shaker or Orbital Incubator

-

Syringe Filters (e.g., 0.45 µm PTFE or nylon)

-

Syringes

-

Volumetric Flasks and Pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

-

Preparation of Solvent: The selected organic solvent is placed in the constant temperature shaker and allowed to equilibrate to the desired temperature (e.g., 25 °C, 37 °C).

-

Addition of Solute: An excess amount of this compound is added to a vial containing a known volume or weight of the temperature-equilibrated solvent. The aim is to have undissolved solid present at equilibrium.

-

Equilibration: The vials are tightly sealed and placed in the constant temperature shaker. The mixture is agitated at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached.[4] The equilibration time should be sufficient to ensure that the concentration of the dissolved solute in the supernatant does not change over time.

-

Phase Separation: After equilibration, the vials are removed from the shaker and allowed to stand undisturbed at the same temperature to allow the excess solid to settle. An aliquot of the supernatant is then carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any undissolved solid particles.

-

Sample Preparation for Analysis: The clear filtrate is accurately diluted with a suitable solvent (often the same solvent used for the solubility determination or the mobile phase for HPLC analysis) to a concentration within the calibration range of the analytical method.

-

Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC. A calibration curve is prepared using standard solutions of the compound of known concentrations.

-

Calculation of Solubility: The solubility of the compound is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the equilibrium shake-flask method for determining the solubility of this compound.

References

Methodological & Application

Application Notes: Synthesis of (S)-(+)-2-Chlorophenylglycine Methyl Ester Tartrate

Introduction

(S)-(+)-2-Chlorophenylglycine methyl ester tartrate is a critical chiral intermediate in the pharmaceutical industry, most notably for the synthesis of the antiplatelet agent Clopidogrel.[1][2] Its stereochemical purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient. The synthesis protocol detailed below describes a robust and widely utilized method involving the esterification of racemic 2-chlorophenylglycine followed by diastereomeric resolution using L-(+)-tartaric acid to isolate the desired (S)-enantiomer.[3][4] This method is valued for its efficiency and ability to produce high enantiomeric purity.[3][5]

Chemical Structures and Properties

The synthesis involves several key chemical entities. Their properties are summarized below for reference.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| (DL)-2-Chlorophenylglycine | C₈H₈ClNO₂ | 185.61 | 141109-19-5 |

| Thionyl Chloride | SOCl₂ | 118.97 | 7719-09-7 |

| Methanol | CH₄O | 32.04 | 67-56-1 |

| (DL)-2-Chlorophenylglycine Methyl Ester | C₉H₁₀ClNO₂ | 199.63 | 141109-14-0 |

| L-(+)-Tartaric Acid | C₄H₆O₆ | 150.09 | 87-69-4 |

| This compound | C₁₃H₁₆ClNO₈ | 349.72 | 141109-15-1 |

Synthesis Pathway Overview

The synthesis of this compound is typically achieved in a two-stage process. The first stage is the esterification of the racemic amino acid, followed by the crucial resolution stage where the desired enantiomer is selectively isolated.

Experimental Protocols

The following protocols are based on established industrial methods for preparing this compound with high yield and purity.[3]

Stage 1: Synthesis of Racemic (DL)-2-Chlorophenylglycine Methyl Ester

This stage involves the Fischer esterification of the starting amino acid using thionyl chloride in methanol.[3]

Materials:

-

(DL)-2-Chlorophenylglycine (100 kg)

-

Methanol (100 L)

-

Thionyl chloride (98 kg)

-

Water (450 L)

-

Toluene

-

Liquor ammonia

Procedure:

-

Charge a suitable reactor with (DL)-2-Chlorophenylglycine (100 kg) and methanol (100 L).

-

Cool the mixture to 0-5°C.[3]

-

Slowly add thionyl chloride (98 kg) over a period of 2 hours, maintaining the temperature between 0-5°C.[3]

-

After the addition is complete, gradually heat the reaction mass to 50-55°C and maintain for 6 hours.[3]

-

Distill off the excess thionyl chloride and methanol under reduced pressure.

-

Add water (450 L) to the resulting residue and stir for 1 hour.

-

Wash the aqueous solution with toluene to remove non-polar impurities.[3]

-

Adjust the pH of the aqueous layer to 7.0-7.5 with liquor ammonia to neutralize the hydrochloride salt and precipitate the free ester.[3]

-

The resulting oily residue of (DL)-2-chlorophenyl glycine methyl ester (approx. 95 kg) is used directly in the next stage.[3]

Stage 2: Resolution of this compound

This critical step utilizes L-(+)-tartaric acid to selectively crystallize the desired (S)-enantiomer from the racemic mixture.[1][3] The use of a mixed solvent system like methanol and acetone is common.[6]

Materials:

-

(DL)-2-Chlorophenylglycine Methyl Ester (100 kg, from Stage 1)

-

Acetone (72 L)

-

L-(+)-Tartaric acid

-

Methanol (400 L)

Procedure:

-

Prepare a suspension of L-(+)-tartaric acid in methanol (400 L) in a reactor and maintain the temperature at 30-35°C.[3]

-

Dissolve the racemic methyl alpha amino (2-chlorophenyl) acetate (100 kg) in acetone (72 L).[3]

-

Add the acetone solution to the tartaric acid suspension at 30-35°C.[3]

-

Stir the reaction mass for 12 hours.

-

Cool the mixture to 20-22°C to induce crystallization of the diastereomeric salt.[3] A solid should be observed.

-

To improve enantiomeric purity, a series of heating and cooling cycles is performed. Heat the mass to 50-55°C, hold for 2 hours, and then cool again to 20-22°C.[3]

-

Repeat this heating and cooling cycle 8-10 times, monitoring the enantiomeric purity of an aliquot sample at intervals.[3]

-

Continue the cycles until the desired enantiomeric purity (>99%) is achieved.[3]

-

Filter the resulting solid and dry it to obtain this compound.

Summary of Results

This protocol provides a reliable method for obtaining the target compound with high purity and yield.

| Parameter | Stage 1: Esterification | Stage 2: Resolution |

| Reaction Temperature | 0-5°C (addition), 50-55°C (reaction)[3] | 30-35°C (mixing), 20-55°C (cycles)[3] |

| Reaction Time | ~8 hours[3] | 45-50 hours (including cycles)[3] |

| Yield | >95% (crude ester)[3] | Up to 87% (based on 100 kg starting ester)[3] |

| Enantiomeric Excess (ee) | N/A (Racemic) | >99.0%[3] |

| Optical Rotation | N/A (Racemic) | +88° (c=1, in methanol)[1] |

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR studies are used to confirm the structural integrity of the molecule. Aromatic protons are expected in the downfield region, and the methyl ester carbonyl carbon signal appears around 170 ppm.[1]

-

Optical Rotation: The specific rotation is a critical measure of enantiomeric purity. The accepted value is +88° when measured in methanol.[1]

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is employed to determine the enantiomeric excess (ee), which should exceed 99%.[3]

Conclusion

The described synthesis protocol offers an industrially viable and efficient route to this compound. The key to success lies in the carefully controlled diastereomeric resolution step, where repeated heating and cooling cycles drive the crystallization towards high enantiomeric purity. This ensures the final intermediate is suitable for the synthesis of pharmaceuticals like Clopidogrel, where stereoisomeric purity is essential.

References

- 1. This compound | 141109-15-1 | Benchchem [benchchem.com]

- 2. theclinivex.com [theclinivex.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. CN101898975A - Synthesis method of S-O-chlorobenzene glycine methyl ester tartrate - Google Patents [patents.google.com]

- 6. WO2006003671A1 - A process for resolution of methylamino(2-chlorophenyl)acetate - Google Patents [patents.google.com]

Application Notes & Protocols: Chiral Resolution of Racemic 2-Chlorophenylglycine Methyl Ester using L-(+)-Tartaric Acid

Audience: Researchers, scientists, and drug development professionals.

1. Introduction and Application

(S)-2-chlorophenylglycine methyl ester is a critical chiral intermediate in the synthesis of several pharmaceuticals, most notably the antiplatelet agent Clopidogrel.[1] Standard chemical synthesis of this compound typically results in a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. As the pharmacological activity is often specific to one enantiomer, an efficient method for their separation is essential.